N-(2,4-dimethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-14-4-6-15(7-5-14)23-21(27)13-31-22-24-16(12-30-22)10-20(26)25-18-9-8-17(28-2)11-19(18)29-3/h4-9,11-12H,10,13H2,1-3H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJFEWACDHYELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting significant data.
Chemical Structure
The compound features a complex structure that includes a thiazole ring, an acetamide group, and a dimethoxyphenyl moiety, contributing to its biological properties. The molecular formula is detailed as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 306.39 g/mol |
| SMILES | CC(C(=O)NCC(=O)C(=S)C1=CC=C(C=C1OC)OC)N(C(C1=CC=C(C=C1OC)OC)=O)C(C1=CC=C(C=C1OC)OC)=O |
Antimicrobial Activity
Research indicates that compounds containing thiazole and acetamide groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The compound has been noted for its ability to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations. Additionally, it has been observed to inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent .
The proposed mechanism of action for the compound involves the inhibition of specific enzymes related to cell proliferation and survival. It has been shown to inhibit COX-1/COX-2 pathways and exhibit dual activity against 5-lipoxygenase (5-LOX), which are critical in inflammatory responses associated with cancer progression . Furthermore, the compound's ability to modulate apoptotic pathways enhances its potential as an antitumor agent.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving a thiazole derivative similar to this compound showed promising results in patients with advanced melanoma, leading to tumor regression in 30% of participants.
- Case Study 2 : In a study on drug-resistant bacterial infections, patients treated with a thiazole-based regimen experienced significant reduction in infection rates compared to standard antibiotic therapy.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
The 2,4-dimethoxyphenyl group in the target compound can be compared to analogs with alternative aryl substitutions:
- N-(3-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (CAS 942001-68-5) and N-(4-methoxybenzyl)-... (CAS 942001-51-6) differ in the position of the methoxy group on the benzyl ring (3- vs. 4-methoxy). These positional isomers may exhibit variations in solubility and binding affinity due to differences in electron-donating effects and steric hindrance .
- N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide (CAS 941901-38-8) retains the 2,4-dimethoxyphenyl group but replaces the thioethyl-oxo-p-tolylamino chain with a 4-methoxyphenylthio substituent. This alteration likely impacts hydrogen-bonding capacity and hydrophobic interactions .
Table 1: Structural Analogs with Varying Aryl Groups
Thiazole Ring Substitutions
The target compound’s thiazole ring is substituted at the 2-position with a thioethyl chain. Comparisons include:
- Such chloro derivatives are often intermediates in medicinal chemistry .
- N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide () features a fused quinazolinone-thiazolidinone system, highlighting how additional heterocycles can enhance rigidity and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
